molecular formula C15H19NO2S B1356259 1-Cyclohexyl-1-tosylmethyl isocyanide CAS No. 1048971-67-0

1-Cyclohexyl-1-tosylmethyl isocyanide

Cat. No. B1356259
CAS RN: 1048971-67-0
M. Wt: 277.4 g/mol
InChI Key: BGVZZOZWXDWACP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C15H19NO2S . It is a primary isocyanide that belongs to the group of organic compounds. The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-1-tosylmethyl isocyanide is characterized by a C-N distance of 115.8 pm in methyl isocyanide . The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .


Chemical Reactions Analysis

Isocyanides exhibit unusual reactivity in organic chemistry exemplified for example in the Ugi reaction . The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . The exceptional divalent carbon atoms of isocyanides make them predominantly useful components in multicomponent reactions .


Physical And Chemical Properties Analysis

1-Cyclohexyl-1-tosylmethyl isocyanide has a molecular weight of 277.38 and a molecular formula of C15H19NO2S . It appears as an off-white to pale brown solid . It has a melting point of 108 - 111°C and is slightly soluble in chloroform and methanol .

Scientific Research Applications

Van Leusen Reaction

The Van Leusen Reaction utilizes 1-Cyclohexyl-1-tosylmethyl isocyanide (TosMIC) to convert ketones into nitriles, adding an extra carbon atom in the process. This reaction is significant in synthesizing various nitrile compounds which are valuable in pharmaceuticals and agrochemicals .

Cyanation Agent

TosMIC serves as an effective cyanating reagent, facilitating the transformation of carbonyl groups into nitriles. This application is crucial in the production of organic compounds that contain the cyano group, which are used in a wide range of chemical industries .

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing heterocyclic compounds such as oxazoles, imidazoles, and pyrroles. These heterocycles are core structures in many drugs and are thus highly valuable in medicinal chemistry .

Knoevenagel-type Condensation Products

TosMIC is used to prepare Knoevenagel-type condensation products, which are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes .

Biomedical Applications

Research indicates potential biomedical applications due to its ability to chemically modify natural polymers like alginate, which can be used for drug delivery systems and tissue engineering .

Ugi Reaction

1-Cyclohexyl-1-tosylmethyl isocyanide’s unique reactivity profile makes it suitable for use in the Ugi reaction, a multicomponent reaction that creates complex molecules from simpler components. This reaction is a cornerstone in combinatorial chemistry used for drug discovery .

Mechanism of Action

Target of Action

1-Cyclohexyl-1-tosylmethyl isocyanide is a primary isocyanide that belongs to the group of organic compounds

Mode of Action

The mode of action of 1-Cyclohexyl-1-tosylmethyl isocyanide involves its unique reactivity due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This allows it to be easily deprotonated and alkylated . For example, in the Van Leusen Reaction, tosylmethyl isocyanide (TosMIC) is used as a synthon for the conversion of a ketone into a nitrile .

Pharmacokinetics

, which may impact its absorption and distribution in the body.

Action Environment

, which could be influenced by environmental conditions such as temperature and pH.

Safety and Hazards

Isocyanides have a very disagreeable odour . They are susceptible to polymerization . Conditions to avoid include exposure to light, incompatible products, exposure to moisture, and dust formation . Incompatible materials include strong oxidizing agents and strong acids . Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides .

properties

IUPAC Name

1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h8-11,13,15H,3-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVZZOZWXDWACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589586
Record name 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1-tosylmethyl isocyanide

CAS RN

1048971-67-0
Record name 1-[(Cyclohexylisocyanomethyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048971-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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